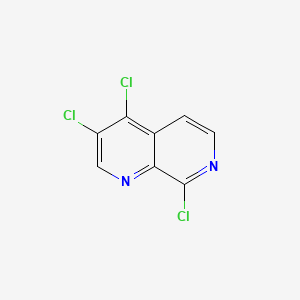

3,4,8-Trichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,8-trichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-3-13-7-4(6(5)10)1-2-12-8(7)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHPZTLZDZFQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C(=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735093 | |

| Record name | 3,4,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-65-6 | |

| Record name | 1,7-Naphthyridine, 3,4,8-trichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,8-Trichloro-1,7-naphthyridine: A Technical Guide to a Versatile Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,7-Naphthyridine Core and the Influence of Polychlorination

Naphthyridines, a class of diazanaphthalenes, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and the presence of nitrogen atoms offer unique opportunities for molecular recognition and electronic tuning. Among the various isomers, the 1,7-naphthyridine framework is a key structural motif in a range of biologically active compounds, including phosphodiesterase type 4 (PDE4) inhibitors.[3][4]

The introduction of multiple chlorine substituents onto the 1,7-naphthyridine core, as in 3,4,8-trichloro-1,7-naphthyridine, dramatically alters its chemical properties and opens up a vast chemical space for derivatization. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatoms creates a highly electron-deficient aromatic system, making it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth analysis of the predicted chemical properties, synthesis, and reactivity of this compound, offering a roadmap for its utilization in research and development.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported in public literature, its properties can be reliably predicted based on the analysis of analogous chlorinated nitrogen heterocycles.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H3Cl3N2 | Based on the chemical structure. |

| Molecular Weight | 233.48 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to off-white solid | Typical for chlorinated N-heterocycles. |

| Melting Point | >150 °C | Polychlorination and the planar aromatic system are expected to lead to strong intermolecular interactions and a relatively high melting point. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and some polar aprotic solvents (DMF, DMSO). Sparingly soluble in non-polar solvents and water. | The polar nature of the C-Cl and C-N bonds suggests solubility in polar aprotic and chlorinated solvents. |

| 1H NMR | Three aromatic protons are expected in the downfield region (δ 7.5-9.0 ppm). The precise chemical shifts will be influenced by the positions of the chlorine atoms and the nitrogen atoms, leading to deshielding. | The electron-withdrawing effects of the chlorine and nitrogen atoms will cause the aromatic protons to resonate at lower fields. |

| 13C NMR | Eight distinct carbon signals are expected. Carbons bearing chlorine atoms will be significantly deshielded. | Similar to proton NMR, the electron-withdrawing groups will shift the carbon signals to lower fields. |

| Mass Spectrometry | A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) will be observed for the molecular ion peak. | The natural abundance of 35Cl and 37Cl isotopes will produce a distinct pattern. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic region (1400-1600 cm-1) and C-Cl stretching in the fingerprint region (600-800 cm-1). | These are standard vibrational modes for this class of compounds. |

Synthesis of the this compound Scaffold

A plausible synthetic route to this compound can be envisioned starting from a substituted pyridine precursor, culminating in the construction of the second fused ring, followed by chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Methodology (Hypothetical Protocol)

-

Ring Cyclization: A substituted 3-aminopyridine could be reacted with a suitable three-carbon component, such as diethyl malonate, in a Gould-Jacobs type reaction to construct the 1,7-naphthyridin-4-one core.[5]

-

Hydroxylation/Oxidation: The resulting naphthyridinone intermediate would then require further functionalization to introduce hydroxyl groups at the 3 and 4 positions. This could potentially be achieved through a series of oxidation and rearrangement reactions.

-

Chlorination: The final and crucial step would be the exhaustive chlorination of the dihydroxy-1,7-naphthyridine intermediate. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) at elevated temperatures would be expected to convert the hydroxyl groups to chlorides and also chlorinate the 8-position of the electron-rich pyridine ring.

Chemical Reactivity: A Hub for Molecular Diversification

The three chlorine atoms on the this compound scaffold are not chemically equivalent. Their reactivity towards nucleophilic substitution and cross-coupling reactions is dictated by the electronic effects of the two nitrogen atoms within the bicyclic system.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,7-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8] The chlorine atoms at positions 4 and 8 are predicted to be the most reactive due to activation by the adjacent nitrogen atoms, which can stabilize the negatively charged Meisenheimer intermediate.

Predicted Reactivity Order: C4-Cl > C8-Cl > C3-Cl

-

C4-Cl: This position is para to N7 and ortho to N1, receiving strong electronic activation from both nitrogen atoms. It is expected to be the most labile chlorine atom.

-

C8-Cl: This position is ortho to N7, making it highly activated towards nucleophilic attack.

-

C3-Cl: The chlorine at the C3 position is meta to both nitrogen atoms and is therefore the least activated towards SNAr.

This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a powerful tool for generating diverse libraries of substituted 1,7-naphthyridines.[5][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis.[10][11] Chlorinated N-heterocycles are known to be challenging substrates for these reactions compared to their bromo or iodo counterparts. However, with the development of advanced catalyst systems, efficient coupling at C-Cl bonds is achievable.[3][4]

Predicted Reactivity Order: C4-Cl ≈ C8-Cl > C3-Cl

The reactivity in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst. The electronic activation by the nitrogen atoms also plays a significant role here. Similar to SNAr, the chlorine atoms at C4 and C8 are expected to be more reactive than the one at C3. This regioselectivity can be exploited for the stepwise introduction of different aryl, alkyl, or amino groups.[12]

Caption: Predicted regioselectivity of this compound in key chemical transformations.

Potential Applications in Drug Discovery and Materials Science

The 1,7-naphthyridine scaffold is a component of various biologically active molecules. The ability to introduce three points of diversity on the this compound core makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted nitrogen heterocycle as the core scaffold. The diverse functionalization of this compound could lead to the discovery of new and potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

PDE4 Inhibitors: Given that substituted 1,7-naphthyridines have been identified as potent PDE4 inhibitors, this trichlorinated precursor serves as an excellent starting point for the development of novel anti-inflammatory agents for respiratory diseases like asthma and COPD.[3][4]

-

Organic Electronics: Polysubstituted, electron-deficient aromatic systems are of interest in the field of organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This compound, while not extensively characterized in the literature, represents a molecule of significant synthetic potential. Based on established principles of heterocyclic chemistry, it is predicted to be a versatile building block for the creation of complex and diverse molecular architectures. Its differential reactivity at the three chlorine positions offers a powerful handle for regioselective functionalization through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a foundational understanding for researchers and scientists to unlock the potential of this intriguing scaffold in the pursuit of novel therapeutics and advanced materials.

References

- Bobb, R., et al. (2024). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. The Journal of Organic Chemistry.

- Fukuda, Y., et al. (2021). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Letters.

- Gantner, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.

- Hsiao, C.-A., et al. (2012). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 54, 455-466.

- Jiang, X., et al. (2011). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. Organic Process Research & Development, 15(4), 864-870.

- (Reference not directly cited in the text, but provides general context on applic

- (Reference not directly cited in the text, but provides general context on synthesis of 1,7-naphthyridines).

- (Reference not directly cited in the text, but provides general context on biological applic

- (Reference not directly cited in the text, but provides general context on synthesis of 1,6-naphthyridines).

- (Reference not directly cited in the text, but provides general context on substituted naphthyridines).

- Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- (Reference not directly cited in the text, but provides general context on palladium-c

- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-18.

- (Reference not directly cited in the text, but provides general spectroscopic and synthetic context for rel

- (Reference not directly cited in the text, but provides general spectroscopic context for rel

- El-Gendy, Z. (1986). Nucleophilic-Substitution Reactions in Benzo[C][12][13]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675.

- (Reference not directly cited in the text, but provides general context on reactivity of 1,5-naphthyridines).

- (Reference not directly cited in the text, but provides general context on synthesis of fused 1,5-naphthyridines).

- (Reference not directly cited in the text, but provides general context on synthesis of 2,7-naphthyridines).

- (Reference not directly cited in the text, but provides general context on palladium-c

- (Reference not directly cited in the text, but provides general physicochemical d

- (Reference not directly cited in the text, but provides general context on palladium-c

- (Reference not directly cited in the text, but provides general context on palladium-c

- (Reference not directly cited in the text, but provides general context on nucleophilic arom

- (Reference not directly cited in the text, but provides general context on synthesis of 1,6-naphthyridines).

- (Reference not directly cited in the text, but provides general context on nucleophilic arom

- (Reference not directly cited in the text, but provides general context on nucleophilic arom

- (Reference not directly cited in the text, but provides general context on nucleophilic arom

- (Reference not directly cited in the text, but provides general context on regioselectivity in nucleophilic reactions).

- (Reference not directly cited in the text, but provides general context on the properties of 2-chloropyridine).

- (Reference not directly cited in the text, but provides general context on the antimicrobial activity of naphthyridines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. connectsci.au [connectsci.au]

- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3,4,8-Trichloro-1,7-naphthyridine: A Versatile Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 3,4,8-trichloro-1,7-naphthyridine, a key heterocyclic compound poised for significant applications in medicinal chemistry and drug development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical principles, synthetic strategies, and potential therapeutic applications of this versatile molecule.

Introduction: The Strategic Importance of the Naphthyridine Core

The 1,7-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry. The strategic placement of nitrogen atoms within the fused bicyclic structure imparts unique electronic properties and hydrogen bonding capabilities, making it a frequent constituent of biologically active molecules. The introduction of multiple chlorine substituents, as in this compound, further enhances its utility as a synthetic intermediate. These chloro groups serve as versatile handles for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and regioselective introduction of diverse functional groups. This capability is paramount in the construction of compound libraries for high-throughput screening and in the fine-tuning of pharmacokinetic and pharmacodynamic properties during lead optimization.

Physicochemical and Structural Properties

The foundational step in leveraging a chemical entity for drug discovery is a thorough understanding of its intrinsic properties. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1313738-65-6 | [1] |

| Molecular Formula | C₈H₃Cl₃N₂ | Calculated |

| Molecular Weight | 233.48 g/mol | Calculated |

| Appearance | Solid (predicted) | [Sigma-Aldrich] |

| SMILES String | ClC1=NC=CC2=C(Cl)C(Cl)=CN=C21 | [Sigma-Aldrich] |

| Boiling Point | 336.3±37.0 °C (predicted) | [ChemicalBook] |

| Density | 1.601 g/cm³ (predicted) | [ChemicalBook] |

Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Synthesis and Mechanistic Considerations

A potential synthetic pathway is outlined below, starting from readily available nicotinic acid derivatives. This proposed route is designed to be self-validating, with each step being a well-established transformation in heterocyclic chemistry.

Proposed Synthetic Protocol

Step 1: Synthesis of a Substituted 4-Hydroxynicotinic Acid Derivative

This initial step involves creating a suitably substituted pyridine ring which will form one half of the final naphthyridine structure.

Step 2: Cyclization to form the 1,7-Naphthyridinone Core

The substituted nicotinic acid derivative can undergo cyclization with an appropriate three-carbon unit, such as a malonic ester derivative, under basic conditions to form the bicyclic naphthyridinone system.

Step 3: Chlorination of the Naphthyridinone Core

The final and critical step is the conversion of the hydroxyl and any other susceptible positions to chloro groups. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Application in Medicinal Chemistry

The true value of this compound as a building block lies in the differential reactivity of its three chlorine atoms. This allows for sequential and site-selective functionalization, a highly desirable feature in the synthesis of complex molecules. The reactivity is governed by the electronic effects of the two nitrogen atoms within the aromatic system, which activate the chloro-substituted positions towards nucleophilic aromatic substitution (SₙAr).[2][3][4][5]

Predicted Reactivity Profile

The positions on the naphthyridine ring are not electronically equivalent. The nitrogen atoms are strongly electron-withdrawing, which depletes electron density at the α and γ positions (ortho and para) relative to them. This makes the carbon atoms at these positions more electrophilic and thus more susceptible to attack by nucleophiles.

-

C4 and C8 Positions: The chlorine atoms at the C4 and C8 positions are ortho and para, respectively, to the nitrogen at position 7 (N7), and the C8 chloro is also ortho to N1. These positions are expected to be the most reactive towards nucleophilic substitution.

-

C3 Position: The chlorine at the C3 position is meta to N7, and while still activated, it is expected to be less reactive than the C4 and C8 positions.

This differential reactivity can be exploited to achieve selective substitution by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Caption: Predicted reactivity hierarchy for nucleophilic substitution on this compound.

Experimental Protocol: Benchmark Nucleophilic Substitution

To empirically validate the predicted reactivity, a benchmark experiment using a common nucleophile such as morpholine can be performed.

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide or Dioxane), add morpholine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: It is anticipated that under these mild conditions, substitution will occur preferentially at one of the more activated positions (C4 or C8).

-

Further Reactivity: To achieve disubstitution, the reaction temperature can be increased, and an additional equivalent of the nucleophile can be added. Substitution at the C3 position will likely require more forcing conditions.

This systematic approach allows for the controlled synthesis of mono-, di-, and tri-substituted 1,7-naphthyridine derivatives, which can then be evaluated for their biological activity.

Therapeutic Potential and Future Directions

The broader family of naphthyridine derivatives has demonstrated a wide array of biological activities, including but not limited to:

-

Anticancer: Various substituted naphthyridines have been investigated as inhibitors of protein kinases, topoisomerases, and other targets relevant to oncology.[6][7][8]

-

Antibacterial and Antiviral: The naphthyridine scaffold is a core component of several antibacterial agents.[7][9][10] More recently, derivatives have been explored for their antiviral properties, including against HIV.[11]

-

Neurological Disorders: Certain naphthyridines have shown potential in the treatment of neurodegenerative diseases like Alzheimer's.[7]

This compound represents a key starting material for the rapid generation of novel chemical entities based on this privileged scaffold. The ability to selectively functionalize the three chloro positions provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Conclusion

This compound is a high-potential building block for the discovery of next-generation therapeutics. Its predictable, tiered reactivity in nucleophilic substitution reactions allows for a rational and efficient approach to the synthesis of diverse compound libraries. This guide provides the foundational knowledge and actionable protocols for researchers to begin exploring the vast chemical space and therapeutic potential unlocked by this versatile scaffold.

References

- Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (2023). Science of Synthesis.

- This compound | CAS 1313738-65-6.Chemical-Suppliers.com. [Link]

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. [Link]

- Nucleophilic Substitution Reactions.University of Calgary. [Link]

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2022). Archiv der Pharmazie. [Link]

- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). Scientific Reports. [Link]

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI. [Link]

- Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (2007).

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. (2014). International Journal of Chemical and Physical Sciences. [Link]

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

- Nucleophilic arom

- Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (2015).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry. [Link]

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]

- A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2012).

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie. [Link]

- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2008).

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. [Link]

- 16.7: Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts. [Link]

- nucleophilic aromatic substitutions. (2019). YouTube. [Link]

- Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). Journal of Medicinal Chemistry. [Link]

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

- [Design, synthesis, antibacterial and anti-cell proliferation activities of[1][12][13]triazino[3,4-h][12][14]naphthyridine-8-one-7-carboxylic acid deriv

- A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. (2011). Organic Letters. [Link]

Sources

- 1. This compound | CAS 1313738-65-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Design, synthesis, antibacterial and anti-cell proliferation activities of [1,2,4]triazino[3,4-h] [1,8]naphthyridine-8-one-7-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4,8-Trichloro-1,7-naphthyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Naphthyridine Scaffold in Medicinal Chemistry

The 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Naphthyridine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The strategic placement of nitrogen atoms within the bicyclic system influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, allowing for fine-tuning of its interaction with biological targets.[2][3] The introduction of halogen atoms, particularly chlorine, to the naphthyridine ring system further modulates its physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new vectors for chemical modification.[4] This guide provides a comprehensive technical overview of a specific polychlorinated derivative, 3,4,8-Trichloro-1,7-naphthyridine, focusing on its chemical identity, synthesis, predicted reactivity, and potential applications in drug discovery and development.

PART 1: Core Directive - Unveiling this compound

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula C₈H₃Cl₃N₂ is This compound .[5] Its structure consists of a 1,7-naphthyridine core substituted with chlorine atoms at the 3, 4, and 8 positions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Due to the scarcity of experimentally determined data for this compound, its physicochemical properties are largely predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.48 g/mol |

| CAS Number | 1313738-65-6 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF |

| LogP | Predicted to be in the range of 2.5-3.5 |

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Synthesis and Reactivity

Synthetic Strategies: A Pathway to Polychlorinated Naphthyridines

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A potential synthetic approach could start from a suitable 3-aminopyridine derivative, which undergoes a condensation reaction with a malonic ester derivative, followed by thermal cyclization to form a dihydroxy-1,7-naphthyridine intermediate.[1] Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), would then be employed to replace the hydroxyl groups with chlorine atoms.[6] Achieving the specific 3,4,8-trichloro substitution pattern might require a multi-step process with careful control of reaction conditions or the use of a precursor already bearing some of the desired chloro-substituents. A patent for the synthesis of 8-chloro-1,7-naphthyridine-3-formaldehyde describes a multi-step process starting from 2-methoxy-3-aminopyridine, involving protection, hydroformylation, deprotection, cyclization, and chlorination.[7] This highlights the complexity often involved in the regioselective synthesis of substituted naphthyridines.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dictated by the electron-deficient nature of the naphthyridine ring and the presence of three chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chlorine atoms relative to the ring nitrogens will influence their relative reactivity. Generally, chlorine atoms at positions ortho or para to a ring nitrogen are more activated towards nucleophilic attack.

Potential Derivatization Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This is a key strategy for building libraries of analogues for structure-activity relationship (SAR) studies.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, and amino moieties. The differential reactivity of the three chlorine atoms could potentially allow for selective, sequential couplings.[4]

-

Reduction: The chloro-substituents can be removed via catalytic hydrogenation, providing access to less chlorinated naphthyridine derivatives.

PART 3: VISUALIZATION & FORMATTING - Spectroscopic Characterization and Applications

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) would show signals for the remaining three protons on the naphthyridine core. The exact chemical shifts and coupling patterns would depend on the electronic effects of the chlorine atoms and nitrogen atoms. |

| ¹³C NMR | Aromatic region (δ 110-160 ppm) would display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons attached to chlorine atoms would likely appear in the more downfield region of the aromatic spectrum. |

| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic cluster pattern for three chlorine atoms (M⁺, M⁺+2, M⁺+4, M⁺+6). Fragmentation would likely involve the loss of chlorine atoms and potentially the pyridine or benzene ring.[8] |

| Infrared (IR) Spectroscopy | Characteristic peaks would include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). |

Potential Applications in Drug Development

The 1,7-naphthyridine scaffold is a component of compounds with a wide range of biological activities, making this compound a valuable starting point for the development of novel therapeutics.

Potential Therapeutic Areas:

-

Oncology: Naphthyridine derivatives have shown promise as anticancer agents by targeting various kinases and signaling pathways.[1][9] The trichloro-substitution pattern of this molecule could offer unique interactions with target proteins.

-

Inflammatory Diseases: Certain 1,7-naphthyridine derivatives have demonstrated anti-inflammatory properties.[1]

-

Infectious Diseases: The broader naphthyridine class of compounds has a well-established history in the development of antibacterial agents.[10]

Workflow for Drug Discovery and Development:

Caption: A typical drug discovery workflow starting from this compound.

Conclusion

This compound is a fascinating, yet underexplored, molecule with significant potential as a versatile building block in medicinal chemistry. Its polychlorinated nature offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While specific experimental data for this compound remains scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing logical synthetic strategies, predicting its reactivity and spectroscopic signatures, and highlighting its potential in the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

- Frydman, B., Los, M., & Rapoport, H. (1970). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 35(4), 1234–1239. [Link]

- Qiao, M., et al. (2017). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. Environmental Chemistry Letters, 15(4), 707-712. [Link]

- Frydman, B., Los, M., & Rapoport, H. (1970). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 35(4), 1234–1239. [Link]

- MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5035. [Link]

- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)

- ResearchGate. (2009).

- Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

- Thompson, A. M., Showalter, H. D. H., & Denny, W. A. (2000). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1971-1979. [Link]

- Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

- PubMed Central. (2024).

- MDPI. (n.d.). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. [Link]

- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3848. [Link]

- Heterocycles. (2003). Chlorination and subsequent cyclization to 1,3,4-oxadiazoles. 60(1), 121-130. [Link]

- Google Patents. (2011).

- Chemical Suppliers. (n.d.). This compound. [Link]

- ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). CN110964011B - Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde.

- PubChem. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

- MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. [Link]

- ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of... [Link]

- PubMed Central. (2024).

- ResearchGate. (n.d.). Mass spectra of A)

- ResearchGate. (n.d.). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. [Link]

- PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

- RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- MDPI. (2024). Heterocycles in Medicinal Chemistry II. [Link]

- PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

- The Pharma Innovation. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

- PubMed Central. (n.d.). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubMed. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. [Link]

- The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Naphthyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

- Wikipedia. (n.d.).

- ResearchGate. (2019). Heterocycles in Medicinal Chemistry. [Link]

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

- PubMed Central. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

- ResearchGate. (n.d.).

- NIH. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. [Link]

- ResearchGate. (n.d.). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CAS 1313738-65-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. benchchem.com [benchchem.com]

- 7. CN110964011B - Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of Trichloronaphthyridines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1] Among these, the halogenated naphthyridines, and specifically the trichloronaphthyridine core, represent a compelling yet underexplored chemical space. This technical guide provides a comprehensive overview of the potential biological activities of trichloronaphthyridines, drawing upon established principles of medicinal chemistry and the known bioactivities of related chloro-substituted heterocyclic compounds. We will delve into the synthetic rationale, potential anticancer and antimicrobial mechanisms, and provide detailed, actionable experimental protocols for the evaluation of these promising molecules.

Introduction: The Naphthyridine Core and the Influence of Halogenation

Naphthyridines are a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings.[1] The arrangement of the nitrogen atoms within the rings gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape.[1] This structural diversity has been exploited by medicinal chemists to develop a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2]

The introduction of chlorine atoms to the naphthyridine scaffold can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and moderate size of chlorine can modulate:

-

Lipophilicity: Affecting cell membrane permeability and target engagement.

-

Electronic Profile: Influencing interactions with biological targets through altered charge distribution.

-

Metabolic Stability: Blocking sites of metabolic degradation, thereby prolonging the compound's half-life.

-

Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.

While specific data on trichloronaphthyridines is limited, the well-documented activities of monochloro- and dichloro-naphthyridine derivatives provide a strong rationale for investigating their trichlorinated counterparts.

Synthetic Strategies for Trichloronaphthyridines: A Proposed Approach

The synthesis of trichloronaphthyridines, while not extensively documented, can be logically approached through multi-step sequences involving the construction of the naphthyridine core followed by chlorination. A plausible synthetic route could involve the Vilsmeier-Haack reaction, a powerful tool for the synthesis of chloro-aldehydes, which can then be further manipulated.

A proposed synthetic pathway for a generic trichloronaphthyridine is outlined below. It is important to note that the specific reagents and conditions would need to be optimized for the desired isomer.

Proposed Synthetic Protocol: A General Framework

-

Naphthyridinone Formation: Condensation of a suitable aminopyridine with a β-ketoester to form a hydroxynaphthyridinone intermediate.

-

Chlorination using Phosphorus Oxychloride (POCl₃): Treatment of the hydroxynaphthyridinone with excess POCl₃ to effect chlorination. This is a common method for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides.[3]

-

Further Chlorination: Depending on the reactivity of the naphthyridine core, additional chlorination steps may be required using reagents such as N-chlorosuccinimide (NCS) to achieve the desired trichloro-substitution pattern.[4]

-

Purification: Purification of the final trichloronaphthyridine product would be achieved through standard techniques such as column chromatography on silica gel.

The following diagram illustrates a conceptual workflow for the synthesis of a trichloronaphthyridine derivative.

Caption: Conceptual workflow for the synthesis of a trichloronaphthyridine.

Potential Anticancer Activity of Trichloronaphthyridines

Naphthyridine derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[5] Their mechanisms of action are often multifaceted and can include the inhibition of key enzymes involved in DNA replication and cell division, as well as the modulation of critical signaling pathways.

Mechanistic Insights: Targeting the Machinery of Cell Proliferation

Several naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the covalent enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks and ultimately trigger apoptosis. It is highly plausible that trichloronaphthyridines could also function as topoisomerase II inhibitors, with the chlorine substituents potentially enhancing binding to the enzyme's active site.

The following diagram illustrates the proposed mechanism of topoisomerase II inhibition.

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition. [2][6]

Caption: Simplified STAT3 signaling pathway with a potential point of inhibition. [7][8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trichloronaphthyridine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the trichloronaphthyridine compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Potential Antimicrobial Activity of Trichloronaphthyridines

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Naphthyridine derivatives, particularly those related to nalidixic acid, have a long history as effective antibacterial agents. [9]

Mechanistic Insights: Targeting Bacterial Replication

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication and are the primary targets of quinolone antibiotics. [10]These enzymes are responsible for introducing negative supercoils into DNA and decatenating daughter chromosomes, respectively. Inhibition of these enzymes leads to a disruption of DNA replication and ultimately bacterial cell death. Given the structural similarities to known quinolone antibiotics, it is highly probable that trichloronaphthyridines could exhibit antibacterial activity through the inhibition of DNA gyrase and/or topoisomerase IV.

The following diagram illustrates the proposed mechanism of bacterial DNA gyrase inhibition.

Caption: Proposed mechanism of DNA gyrase inhibition by trichloronaphthyridines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Trichloronaphthyridine compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the trichloronaphthyridine compounds in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Quantitative Data Summary (Hypothetical)

As specific experimental data for trichloronaphthyridines is not yet available in the public domain, the following table presents hypothetical data to illustrate how the results of the proposed assays could be presented.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Target Bacterial Strain | MIC (µg/mL) |

| TCN-1 | MCF-7 | 1.5 | S. aureus | 4 |

| TCN-1 | A549 | 2.8 | E. coli | 8 |

| TCN-2 | MCF-7 | 0.9 | S. aureus | 2 |

| TCN-2 | A549 | 1.2 | E. coli | 4 |

Conclusion and Future Directions

Trichloronaphthyridines represent a promising, yet largely unexplored, class of heterocyclic compounds with significant potential as both anticancer and antimicrobial agents. The logical extrapolation from the known biological activities of other halogenated naphthyridines provides a strong impetus for their synthesis and biological evaluation. The experimental protocols detailed in this guide offer a clear and actionable framework for researchers to begin to unlock the therapeutic potential of these enigmatic molecules. Future research should focus on the systematic synthesis of a library of trichloronaphthyridine isomers and derivatives, followed by comprehensive screening to establish structure-activity relationships and identify lead compounds for further preclinical development.

References

- Schematic of pathways activating STAT3 signaling. (n.d.). ResearchGate.

- The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC.

- Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PMC.

- NF-κB Signaling Pathway Diagram. (n.d.). SciSpace.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC.

- Biological Activity of Naturally Derived Naphthyridines. (2021). PMC.

- NF-κB. (n.d.). Wikipedia.

- Signaling pathway of STAT3. (n.d.). ResearchGate.

- Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. (2017). ResearchGate.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.

- STAT3 signaling in immunity. (2016). PMC.

- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Journal of Pharmaceutical Sciences and Research.

- STAT3 Pathway. (n.d.). QIAGEN GeneGlobe.

- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.

- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.

- Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. (2021). PMC.

- 2,7-Bis(trichloromethyl)-1,8-naphthyridine. (2012). PMC.

- Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. (2019). PubMed.

- Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2021). ResearchGate.

- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (n.d.). PMC.

- Efficient synthesis of 1 ,2,4-triazolo[ 4,3-a][1 ,8]naphthyridines using nitrous acid under microwave irradiation. (n.d.). Indian Journal of Chemistry.

- Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV. (2020). PMC.

- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2015). ResearchGate.

- In vitro Topo II activity inhibition by compounds 5g and 5p compared to... (n.d.). ResearchGate.

- A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2012). ResearchGate.

- Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021). PMC.

- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.

- Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (2015). PMC.

- Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design. (2008). PMC.

- Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2019). PubMed.

- Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. (2024). PMC.

- Design, Synthesis and Biological Evaluation of Sulphonamide Derivatives of Benzofuran-Imidazopyridines as Anticancer Agents. (2021). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Naphthyridine Derivatives: A Guide to a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine framework, a bicyclic aromatic heterocycle composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its six isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) provide a versatile three-dimensional architecture for interacting with a multitude of biological targets.[3] Consequently, naphthyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide provides an in-depth exploration of the discovery and synthesis of novel naphthyridine derivatives, focusing on both classical and contemporary synthetic methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and offer insights into the structure-activity relationships that drive modern drug discovery efforts in this field.

The Naphthyridine Core: Isomers and Significance

The unique arrangement of two nitrogen atoms within the fused pyridine ring system defines the six possible naphthyridine isomers. This structural variation is not trivial; it profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall spatial conformation, which in turn dictates its pharmacological profile. The 1,8-naphthyridine scaffold, for instance, is a cornerstone of many therapeutic agents due to its versatile synthesis and broad biological activity.[5][7]

Caption: The six structural isomers of naphthyridine.

The therapeutic potential of this scaffold is extensive, with derivatives demonstrating efficacy across numerous disease areas. This wide-ranging activity underscores the importance of developing robust and flexible synthetic strategies to access novel analogues for biological screening.

| Naphthyridine Scaffold | Primary Associated Biological Activities | Representative Citations |

| 1,5-Naphthyridine | Anticancer, Anti-inflammatory, Ligands for Metal Complexes | [8][9] |

| 1,6-Naphthyridine | Anticancer (e.g., FGFR4 inhibitors), Antiviral (HIV) | [10][11] |

| 1,8-Naphthyridine | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory, CNS disorders | [4][5][6][12] |

| 2,7-Naphthyridine | Antitumor, Antimicrobial, Analgesic, Anticonvulsant | [13] |

Foundational Synthetic Strategies: Building the Core

The construction of the naphthyridine ring system has been achieved through several classical named reactions, originally developed for quinoline synthesis and subsequently adapted. Understanding these foundational methods provides critical insight into the chemical logic of forming the bicyclic scaffold.

The Friedländer Annulation

The Friedländer synthesis is arguably one of the most direct and versatile methods for constructing naphthyridine rings.[14] It involves the base- or acid-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[15]

Causality of the Reaction: The core principle is a sequence of condensation followed by cyclodehydration. The catalyst's role is crucial: a base (like KOH or piperidine) deprotonates the α-methylene compound to form a nucleophilic enolate, while an acid catalyst protonates the carbonyl of the aminopyridine, rendering it more electrophilic. Modern iterations focus on greener, more efficient catalysts like CeCl₃·7H₂O or reusable ionic liquids to improve yields and simplify workup.[14][15]

Caption: Generalized workflow of the Friedländer Annulation.

Other Classical Approaches

Several other named reactions provide reliable, albeit sometimes harsh, routes to the naphthyridine core.

-

Skraup Reaction: This method constructs the second ring onto an aminopyridine using glycerol, an acid (typically H₂SO₄), and an oxidizing agent.[3][16] The reaction proceeds via the in situ formation of acrolein (an α,β-unsaturated aldehyde) from the dehydration of glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation.[3]

-

Combes Synthesis: This reaction condenses an aminopyridine with a β-diketone under acidic conditions.[17][18] The mechanism involves the initial formation of a Schiff base (enamine) intermediate, which then undergoes acid-catalyzed electrophilic cyclization onto the pyridine ring, followed by dehydration to yield the aromatic naphthyridine.[17][19]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[20][21] It offers more flexibility in the substitution pattern of the final product compared to the Skraup reaction.[22]

Modern Synthetic Innovations: Efficiency and Diversity

While classical methods are robust, they often require harsh conditions and offer limited scope for diversification. Modern organic synthesis has introduced powerful techniques to overcome these limitations.

Multicomponent Reactions (MCRs)

MCRs are a paradigm of efficiency, combining three or more reactants in a single pot to form a complex product in a highly atom-economical fashion.[23][24] This strategy is exceptionally well-suited for building libraries of diverse naphthyridine derivatives for high-throughput screening. A common MCR approach involves the one-pot reaction of a 2-aminopyridine, various aldehydes, and a C-H activated compound like malononitrile or a cyanoacetate, often under mild, catalyzed conditions.[25][26]

Trustworthiness of the Protocol: The power of MCRs lies in their convergent nature. By simply varying the individual starting components (the aminopyridine, the aldehyde, the active methylene compound), a vast chemical space can be explored rapidly from a small set of precursors. The reactions are typically high-yielding and procedurally simple, making them highly reliable and scalable.

Caption: Workflow for generating a naphthyridine library via MCR.

Detailed Experimental Protocol: Catalytic Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol describes a reliable and efficient synthesis of a substituted 1,8-naphthyridine using a reusable ionic liquid as both the solvent and catalyst, showcasing a modern, greener approach.[14]

Objective: To synthesize 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and deoxybenzoin.

Materials & Equipment:

-

2-amino-3-pyridinecarboxaldehyde (1.0 mmol, 122.1 mg)

-

Deoxybenzoin (1.0 mmol, 196.2 mg)

-

[Bmmim][Im] (1-butyl-3-methylimidazolium imidazolide) ionic liquid (2.0 mL)

-

Schlenk reaction flask with magnetic stir bar

-

Rotary evaporator

-

Ethyl ether, deionized water, petroleum ether

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Self-Validation): To a 25 mL Schlenk flask, add 2-amino-3-pyridinecarboxaldehyde (1.0 mmol), deoxybenzoin (1.0 mmol), and the ionic liquid [Bmmim][Im] (2.0 mL). The ionic liquid acts as a basic catalyst to facilitate the initial condensation and as a non-volatile, recyclable solvent, which is a key aspect of green chemistry.[14]

-

Reaction Execution: Place the flask in an oil bath pre-heated to 80 °C. Stir the mixture magnetically. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl ether and petroleum ether. The reaction is typically complete within 2-3 hours.

-

Workup and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 10 mL of deionized water and 10 mL of ethyl ether to the flask. Stir vigorously for 5 minutes. The desired product is organic-soluble, while the ionic liquid and any inorganic impurities will partition into the aqueous phase.

-

Isolation of Crude Product: Transfer the mixture to a separatory funnel. Collect the organic (ethyl ether) phase. Extract the aqueous phase two more times with 10 mL of ethyl ether to ensure complete recovery of the product. Combine all organic extracts.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

-

Column Chromatography (Self-Validation): The crude product is purified by silica gel column chromatography. The purpose of this step is to separate the desired naphthyridine derivative from any unreacted starting materials or minor side products. Elute the column with a gradient of petroleum ether and ethyl ether. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield 2,3-diphenyl-1,8-naphthyridine as a pure solid.[14] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding of both classical and modern synthetic methodologies is essential for any researcher in this field. Classical routes like the Friedländer annulation provide a logical foundation for ring construction, while modern techniques such as multicomponent reactions offer unparalleled efficiency and speed for generating chemical diversity. By carefully selecting the synthetic strategy and understanding the underlying mechanisms, scientists can effectively design and synthesize novel naphthyridine derivatives poised for biological evaluation, accelerating the journey from laboratory synthesis to potential clinical application.

References

- López-Cara, L. C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

- Darakshan, et al. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.

- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.

- Shaik, A. B., et al. (2020). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences.

- Mogilaiah, K., et al. (2013). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Journal of the Korean Chemical Society.

- Darakshan, et al. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. JoVE.

- Grychowska, K., et al. (2016). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.

- Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.

- Darakshan, et al. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.

- Ojha, M., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

- Kumar, R., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.

- Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate.

- Nishanth Rao, R., et al. (2022). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate.

- Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research.

- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Synthesis of 1,8-naphthyridines. Organic Chemistry Portal.

- Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central.

- López-Cara, L. C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

- Kumar, A., et al. (2024). 1,6-Naphthyridine scaffolds exhibiting diversified applications. ResearchGate.

- Grychowska, K., et al. (2016). Fused naphthyridines with biological applications. ResearchGate.

- Gharpure, S. J., et al. (2021). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate.

- Movassaghi, M., & Hill, M. D. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of Organic Chemistry.

- Comins, D. L., & O'Connor, S. (1987). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate.

- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

- Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. OUCI.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed.

- Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.

- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.

- Combes Quinoline Synthesis. (n.d.). Merck Index.

- Paudler, W. W., & Kress, T. J. (2007). Product Class 8: Naphthyridines. Science of Synthesis.

- Adams, J. T. (1959). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Reddy, C. R., et al. (2022). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PubMed Central.

- Doebner-Miller Reaction. (n.d.). SynArchive.

- Binuja S.S. (2021). Doebner-Miller reaction and applications. Slideshare.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. connectjournals.com [connectjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 18. Combes Quinoline Synthesis [drugfuture.com]

- 19. iipseries.org [iipseries.org]

- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 23. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Watch Related Videos [visualize.jove.com]

- 25. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. 1,8-Naphthyridine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Naphthyridines

Abstract

Chlorinated naphthyridines represent a pivotal class of heterocyclic compounds, serving as crucial intermediates and foundational scaffolds in the landscape of modern drug discovery and materials science. Their utility is profoundly influenced by their intrinsic physicochemical properties, which dictate their reactivity, solubility, bioavailability, and spectroscopic signatures. This technical guide provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals. We delve into the synthesis, structural characteristics, and the nuanced interplay of electronic and steric effects imparted by chlorine substitution on the naphthyridine core. This document synthesizes experimental data with established theoretical principles to offer a holistic understanding of this important class of molecules.

Introduction: The Significance of Chlorinated Naphthyridines

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, with the 1,8-naphthyridine scaffold being the most extensively studied due to its prevalence in biologically active molecules.[1] The introduction of chlorine atoms onto the naphthyridine framework dramatically alters its electronic landscape, enhancing its utility as a synthetic intermediate and often imparting favorable pharmacological characteristics.

The chlorinated variants are frequently employed in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a diverse array of functional groups.[2] This reactivity profile has positioned chlorinated naphthyridines as key building blocks in the synthesis of potent therapeutic agents, including antibacterial, anticancer, and antiviral drugs. A thorough understanding of their physicochemical properties is therefore not merely academic but a prerequisite for the rational design and development of novel chemical entities.

Synthesis and Structural Elucidation

The primary route to chlorinated naphthyridines often involves the chlorination of the corresponding naphthyridinone precursors. A common and effective method utilizes phosphorus oxychloride (POCl₃), often in the presence of a base, to convert the hydroxyl group of the naphthyridinone into a chloro substituent.

General Synthesis Protocol: Preparation of 2,4-Dichloro-1,8-naphthyridine

This protocol outlines a representative synthesis of a dichlorinated naphthyridine, a versatile building block in medicinal chemistry.

Materials:

-

1,8-Naphthyridine-2,4-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred suspension of 1,8-naphthyridine-2,4-diol in dichloromethane, add N,N-dimethylaniline.

-

Cool the mixture to 0 °C in an ice bath.

-